molecular formula C13H17O2- B10787088 Ibuprofen(1-)

Ibuprofen(1-)

Cat. No.: B10787088
M. Wt: 205.27 g/mol
InChI Key: HEFNNWSXXWATRW-UHFFFAOYSA-M
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Description

Ibuprofen(1-) is the anionic form of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). It is commonly employed to alleviate pain, reduce fever, and diminish inflammation. The compound is derived from propionic acid and is known for its effectiveness in treating conditions such as arthritis, menstrual pain, and other minor aches and pains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibuprofen can be synthesized through several methods, with the most notable being the Boots process and the Boots-Hoechst-Celanese (BHC) process. Both methods start with isobutylbenzene as the primary raw material .

  • Boots Process

      Step 1: Friedel-Crafts acylation of isobutylbenzene with acetic anhydride in the presence of aluminum chloride to form 4-isobutylacetophenone.

      Step 2: Reduction of 4-isobutylacetophenone to 4-isobutylphenyl ethanol using hydrogen and a palladium catalyst.

      Step 3: Oxidation of 4-isobutylphenyl ethanol to ibuprofen using potassium permanganate.

  • BHC Process

Industrial Production Methods

Industrial production of ibuprofen typically follows the BHC process due to its higher yield and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Hydroxyibuprofen, carboxyibuprofen.

    Reduction: Isobutylphenyl ethanol.

    Substitution: 4-isobutylacetophenone.

Scientific Research Applications

Ibuprofen(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of NSAID synthesis and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Extensively studied for its therapeutic effects, pharmacokinetics, and potential side effects.

    Industry: Used in the development of new drug formulations and delivery systems .

Mechanism of Action

Ibuprofen(1-) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The compound’s antipyretic effects are thought to arise from its action on the hypothalamus, leading to increased peripheral blood flow and heat dissipation .

Comparison with Similar Compounds

Ibuprofen(1-) is often compared with other NSAIDs such as aspirin, naproxen, and diclofenac. While all these compounds share similar anti-inflammatory and analgesic properties, ibuprofen is unique in its balance of efficacy and safety. It has a lower risk of gastrointestinal side effects compared to aspirin and is more effective in reducing inflammation than acetaminophen .

Similar Compounds

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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